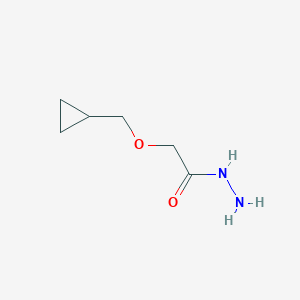
4-Pyridinemethanamine, 2-(ethylamino)-
Vue d'ensemble
Description
“4-Pyridinemethanamine, 2-(ethylamino)-” is a secondary amine . It is a yellowish-brown liquid with a molecular weight of 136.199 g/mol .
Synthesis Analysis
This compound is suitable for use in the synthesis of sodium dithiocarbamate ligands . It may also be used in the synthesis of 4-(ethylaminodithiocarbamate) methylpyridine diorganotin derivatives .
Molecular Structure Analysis
The molecular formula of “4-Pyridinemethanamine, 2-(ethylamino)-” is C8H13N3 . The molecular weight is 136.19 .
Physical And Chemical Properties Analysis
“4-Pyridinemethanamine, 2-(ethylamino)-” is a yellowish-brown liquid. It has a molecular weight of 136.199 g/mol. The compound is soluble in organic solvents like methanol, ethanol, and acetone. It is also sparingly soluble in water.
Applications De Recherche Scientifique
Histamine Antagonists Research
Research has shown that derivatives of 4-pyridinemethanamine, 2-(ethylamino)-, have been explored for their potential as histamine antagonists. For instance, a series of 2-[2-(5-methyl-4-imidazolylmethylthio)ethylamino]-4-pyrimidones, based on cimetidine, demonstrated modest H2-antagonist activity. These compounds were effective in inhibiting histamine-stimulated gastric acid secretion and antagonizing histamine-stimulated tachycardia in vitro studies (Brown et al., 1988). Another study explored similar compounds, with variations in the pyrimidone ring, showing that the right substituents could significantly increase activity (Brown et al., 1989).
Chemosensors for Metal Ions
The compound has been used in the synthesis and characterization of chemosensors for transition metal ions. A study highlighted the ability of these chemosensors to show selectivity towards Cu2+ ions in certain mixtures, accompanied by a color change from orange to intense blue. This indicates its potential application in metal ion detection and environmental monitoring (Gosavi-Mirkute et al., 2017).
Antibacterial Activity
A derivative of 4-pyridinemethanamine, 2-(ethylamino)-, specifically 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, was found to exhibit moderate antibacterial activity against S. aureus and E. coli. This suggests its potential use in the development of new antibacterial agents (Angelov et al., 2023).
Gastric Antisecretory Agents
Studies have also investigated compounds derived from 4-pyridinemethanamine, 2-(ethylamino)-, for their use as gastric antisecretory agents. One such compound, 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine, was found to have significant antisecretory activity without anticholinergic activity, making it a potential candidate for peptic ulcer disease treatment (Scott et al., 1983).
Safety And Hazards
The safety data sheet for a similar compound, “4-(Aminomethyl)pyridine”, indicates that it is classified as a skin corrosive/irritant, serious eye damage/eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes .
Propriétés
IUPAC Name |
4-(aminomethyl)-N-ethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-10-8-5-7(6-9)3-4-11-8/h3-5H,2,6,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENOREWNIMNEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-N-ethylpyridin-2-amine | |
CAS RN |
858362-86-4 | |
| Record name | 4-(aminomethyl)-N-ethylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1443409.png)





![2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one](/img/structure/B1443421.png)
![1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443422.png)

![(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1443424.png)

![Benzyl 4-[(propan-2-yl)amino]butanoate](/img/structure/B1443429.png)